![molecular formula C21H20N2O2 B14719187 methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate CAS No. 22776-60-9](/img/structure/B14719187.png)
methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
The synthesis of methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate involves several steps. One common synthetic route includes the formation of intermediates such as 5,5-dimethyl-6,12-dihydrobenzo[c]acridin-7(5H)-one . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the activity of certain enzymes . Additionally, it has applications in the development of fluorescent materials for imaging and diagnostic purposes .
Wirkmechanismus
The mechanism of action of methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate involves its interaction with DNA. The compound intercalates into the double-stranded DNA, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA . The compound may also inhibit the activity of enzymes such as topoisomerases and telomerases, which are involved in DNA metabolism .
Vergleich Mit ähnlichen Verbindungen
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate can be compared with other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share a similar acridine core structure but differ in their substituents and biological activities. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The unique structure of this compound, with its specific substituents, contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
22776-60-9 |
|---|---|
Molekularformel |
C21H20N2O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate |
InChI |
InChI=1S/C21H20N2O2/c1-21(2)12-15-18(13-8-4-6-10-16(13)21)22-17-11-7-5-9-14(17)19(15)23-20(24)25-3/h4-11H,12H2,1-3H3,(H,22,23,24) |
InChI-Schlüssel |
PUAOPRMWURPAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)NC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


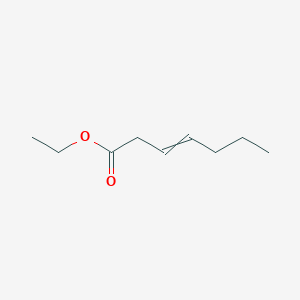
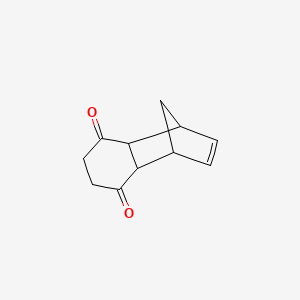
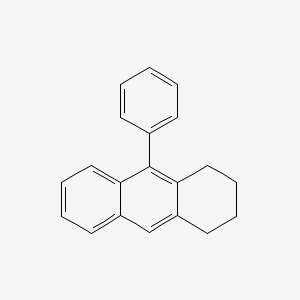
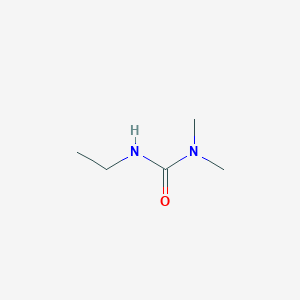
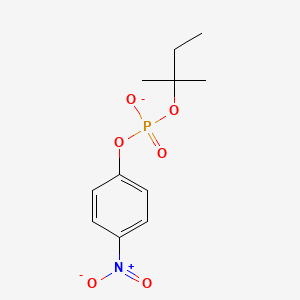
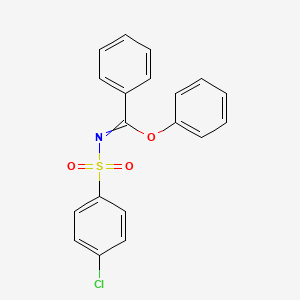


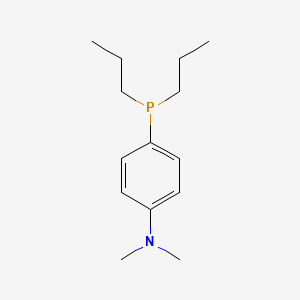
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
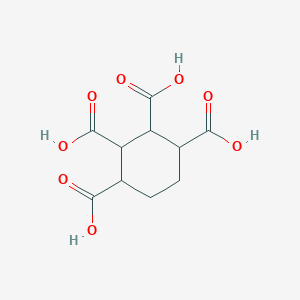

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
